Tert-butyl 3-cyclopropylbenzylcarbamate
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Overview
Description
Tert-butyl 3-cyclopropylbenzylcarbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group via an oxygen atom)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropylbenzylcarbamate typically involves the reaction of 3-cyclopropylbenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-cyclopropylbenzylamine+tert-butyl chloroformate→tert-butyl 3-cyclopropylbenzylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Tert-butyl 3-cyclopropylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug in vivo.
Medicine: Studied for its potential use in drug delivery systems due to its stability and ease of removal.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropylbenzylcarbamate involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes or occur under acidic conditions. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Tert-butyl 2-(substituted benzamido)phenylcarbamate: Used in the synthesis of various pharmaceuticals.
Uniqueness
Tert-butyl 3-cyclopropylbenzylcarbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other carbamate derivatives.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17) |
InChI Key |
QDVWMJVOZGLEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
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